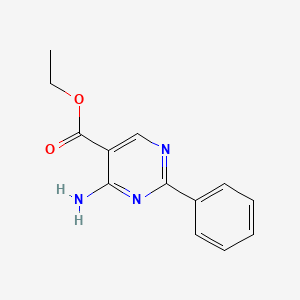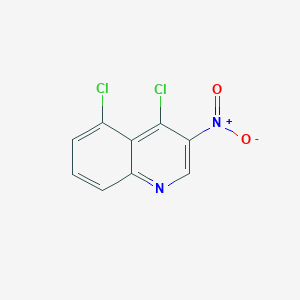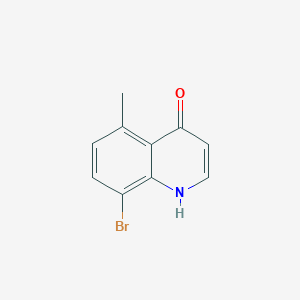
2-(Trifluoromethoxy)naphthalene-7-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethoxy)naphthalene-7-methanol is an organic compound with the molecular formula C12H9F3O2 It features a naphthalene ring substituted with a trifluoromethoxy group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of naphthalene with a trifluoromethoxy-containing aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Trifluoromethoxy)naphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the trifluoromethoxy group, yielding a simpler naphthalene derivative.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(Trifluoromethoxy)naphthalene-7-carboxylic acid.
Reduction: Formation of naphthalene-7-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
2-(Trifluoromethoxy)naphthalene-7-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-7-methanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Trifluoromethoxy)naphthalene: Lacks the methanol group but shares the trifluoromethoxy substitution.
7-(Trifluoromethoxy)-2-naphthylmethanol: Similar structure but with different substitution patterns on the naphthalene ring.
Uniqueness
2-(Trifluoromethoxy)naphthalene-7-methanol is unique due to the presence of both the trifluoromethoxy and methanol groups, which confer distinct chemical and physical properties
特性
分子式 |
C12H9F3O2 |
|---|---|
分子量 |
242.19 g/mol |
IUPAC名 |
[7-(trifluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-6,16H,7H2 |
InChIキー |
VLIWFDQBMBVFJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872693.png)
![1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one](/img/structure/B11872694.png)

![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)



![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)



![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)

